molecular formula C8H5BrN2O2 B3219286 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190317-33-9

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B3219286
CAS No.: 1190317-33-9
M. Wt: 241.04 g/mol
InChI Key: VAEIFQRMRLBMMP-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine atom at position 3 and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It serves as a key intermediate for synthesizing bioactive molecules, including kinase inhibitors and agrochemicals like chlorantraniliprole .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEIFQRMRLBMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[3,2-b]pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents like carbon tetrachloride and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent:

  • Anti-Cancer Activity : Research indicates that 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines and induce apoptosis .
  • Diabetes Treatment : Preliminary studies suggest that this compound may help regulate blood glucose levels, indicating potential applications in diabetes management .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Enzyme Inhibition Studies : It has been used to study interactions with specific enzymes and receptors, aiding in understanding biochemical pathways related to cancer progression .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also influence neurotransmitter systems .

Chemical Biology

This compound acts as a probe in chemical biology:

  • Biochemical Pathway Analysis : It is utilized to explore various biochemical processes, contributing to the development of new therapeutic strategies .

Case Study 1: FGFR Inhibition

In a notable study, derivatives of this compound were synthesized and evaluated for their FGFR inhibitory activity. One derivative demonstrated potent inhibition of breast cancer cell line proliferation (4T1 cells), highlighting its potential as an anti-cancer agent. The study concluded that targeting FGFRs could be a promising strategy for developing new cancer therapies .

Case Study 2: Diabetes Management

Another research effort explored the compound's efficacy in reducing blood glucose levels in diabetic models. The results indicated significant reductions in plasma glucose levels, suggesting that this compound could be further developed for managing diabetes .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, in kinase inhibition, the compound may bind to the ATP-binding site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Fusion Variations

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Structure : Bromine at position 5, carboxylic acid at position 3, and pyrrolo[2,3-b]pyridine core.
  • Key Differences : The reversed positions of bromine and carboxylic acid alter electronic distribution and hydrogen-bonding capacity. This compound is used in Suzuki-Miyaura cross-coupling reactions for drug discovery .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Structure : Methyl group at position 6 in addition to bromine (position 5) and carboxylic acid (position 3).
Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
  • Structure : Methyl ester derivative of the target compound.
  • Role : A precursor for synthesizing the free carboxylic acid via hydrolysis. Reported CAS: 1190318-72-9 .

Functional Group Variations

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid
  • Structure : Pyrazole ring fused to pyridine (pyrazolo[4,3-b]pyridine) instead of pyrrole.
  • Properties : The pyrazole core increases aromaticity and may enhance binding to metal ions in catalysis. Predicted pKa: 3.26 .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
  • Structure : Chlorine substituent at position 5 and carboxylic acid at position 2 in a pyrrolo[2,3-c]pyridine system.
  • Synthesis : Yield: 71% via cyclization reactions. Lower yield compared to methoxy analogs (80%) due to steric hindrance .

Data Tables

Table 2: Physicochemical Properties

Compound Name Predicted pKa Solubility (mg/mL) Melting Point (°C)
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid 3.26 Not reported Not reported
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid - Low (lipophilic) >200
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid ~2.5 (est.) Moderate in DMSO Not reported

Research Findings and Challenges

  • Synthetic Challenges : Bromination at position 3 in pyrrolo[3,2-b]pyridine requires precise conditions to avoid ring-opening side reactions .
  • Biological Relevance : Brominated pyrrolopyridines show higher kinase inhibition potency compared to chloro analogs due to enhanced electrophilicity .
  • Environmental Concerns : Brominated compounds require careful handling to mitigate toxicity risks .

Biological Activity

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrrolopyridine derivatives, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C8_8H5_5BrN2_2O2_2, with a molecular weight of 241.04 g/mol. The predicted boiling point is approximately 506.9 °C, and the density is around 1.946 g/cm³ .

PropertyValue
Molecular FormulaC8_8H5_5BrN2_2O2_2
Molecular Weight241.04 g/mol
Boiling Point506.9 °C (predicted)
Density1.946 g/cm³ (predicted)
pKa1.19 (predicted)

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by targeting FGFRs and other related pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish this effect conclusively.

Case Studies

  • Inhibition of FGFRs : A study conducted on the effects of various pyrrolopyridine derivatives, including this compound, revealed significant inhibition of FGFR-mediated signaling pathways in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacteria, showing promising results against Gram-positive strains, warranting further exploration into its potential as an antimicrobial agent .

Research Applications

The unique structure of this compound makes it a valuable scaffold for medicinal chemistry:

  • Drug Development : Its derivatives are being explored as potential leads for new anticancer drugs.
  • Chemical Biology : The compound serves as a tool for studying biological pathways involving FGFRs and other targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Reactant of Route 2
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

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